Cas no 37558-17-1 (Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
![Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester structure](https://www.kuujia.com/scimg/cas/37558-17-1x300.png)
37558-17-1 structure
Product Name:Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester
CAS No:37558-17-1
Molecular Formula:C32H48O8
Molecular Weight:560.71872
CID:308270
PubChem ID:216643
Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester Properties
Names and Identifiers
-
- Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester
- Phorbol 12, 13-Dihexanoate
- PHORBOL-12,13-DIHEXANOATE
- 5h-cyclopropa(3,4)benz(1,2-e)azulen-5-one,1,1a-α-1b-β,4,4a,7a-α,7b,
- l-1,1,6,8-α-tetramethyl-,9,9a-dihexanoate
- Phorbol 12,13-Dihexanoate &
- SCHEMBL2411275
- 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dihexanoate
- CHEMBL3586008
- DTXSID10958629
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha-1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-alpha,7b-alpha,9-beta,9a-alpha-tetrahydroxy-3-hydroxymethyl-1,1,6,8-alpha-tetramethyl-, 9,9a-dihexanoate
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate
- [hexanoyloxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] hexanoate
- 37558-17-1
-
- InChIKey: XGPRSRGBAHBMAF-UHFFFAOYSA-N
- Inchi: InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3
- SMILES: CCCCCC(OC1C(C)C2(O)C3C=C(C)C(=O)C3(O)CC(=CC2C2C(C)(C)C12OC(CCCCC)=O)CO)=O
Computed Properties
- Exact Mass: 560.33500
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Rotatable Bond Count: 13
- Monoisotopic Mass: 560.33491849g/mol
- Heavy Atom Count: 40
- Complexity: 1090
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4.1
- Topological Polar Surface Area: 130Ų
Experimental Properties
- LogP: 4.19250
- PSA: 130.36000
- Refractive Index: 1.4900 (estimate)
- Boiling Point: 546.15°C (rough estimate)
- Density: 1.1006 (rough estimate)
Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-203421-1 mg |
Phorbol 12, 13-Dihexanoate, |
37558-17-1 | >99% | 1mg |
¥564.00 | 2023-07-10 |
Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester Related Literature
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Binghui Wu Analyst, 2014,139, 954-963
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Giulio Caracciolo,Reihaneh Safavi-Sohi,Reza Malekzadeh,Hossein Poustchi,Mahdi Vasighi,Riccardo Zenezini Chiozzi,Anna Laura Capriotti,Aldo Laganà,Mohammad Hajipour,Angelina Di Carlo,Damiano Caputo,Haniyeh Aghaverdi,Massimiliano Papi,Valentina Palmieri,Angela Santoni,Sara Palchetti,Luca Digiacomo,Daniela Pozzi,Kenneth S. Suslick Nanoscale Horiz., 2020,5, 372-372
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Meng-Ting Li,Jing-Wen Sun,Yu-Nan Zhang,Peng-Fei Yan,Guang-Ming Li Dalton Trans., 2013,42, 7803-7809
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Ayesha Chaudhary,Michael J. McShane,Rohit Srivastava Analyst, 2010,135, 2620-2628
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Sreeprasanth Pulinthanathu Sree,J. Dendooven,L. Geerts,R. K. Ramachandran,E. Javon,F. Ceyssens,E. Breynaert,C. E. A. Kirschhock,R. Puers,T. Altantzis,G. Van Tendeloo,S. Bals,C. Detavernier,J. A. Martens J. Mater. Chem. A, 2017,5, 19007-19016
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Mirjam Schuchardt,Markus Tölle,Markus van der Giet,Walter Zidek RSC Adv., 2017,7, 27913-27922
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Kristen A. Thoreson,Kristopher McNeill Dalton Trans., 2006, 4814-4820
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Shunsuke Tazawa,Atsushi Hotta Mater. Adv., 2021,2, 1657-1664
37558-17-1 (Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester) Related Products
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 24928-17-4(Decanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diylester)
- 37558-16-0(Butanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diylester)
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